![molecular formula C9H18Cl2N4 B3095901 (4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1269199-01-0](/img/structure/B3095901.png)
(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
“(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C9H18Cl2N4. It is a solid substance .
Molecular Structure Analysis
The molecular weight of “(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is 253.17 . The SMILES string representation of the molecule is Cl.Cl.NCc1nncn1C2CCCCC2 .Physical And Chemical Properties Analysis
“(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a solid substance . It has a molecular weight of 253.17 . The compound’s flash point is not applicable .Scientific Research Applications
Breast Cancer Treatment
Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . They have shown apparent superiority to estrogen receptor antagonists, such as Tamoxifen .
Antimycobacterial Agents
A series of structurally novel, substituted 4H-1,2,4-triazol-3-yl cycloalkanols were designed as antimycobacterial agents . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring were key features of these virtual hits .
Antibacterial Agents
Compounds that combine 1,2,4-triazole and quinazoline moieties in one structure have been synthesized, leading to the discovery of new effective agents with antibacterial capabilities .
Antifungal Agents
Similarly, compounds that combine 1,2,4-triazole and quinazoline moieties have also shown antifungal capabilities .
Anticancer Agents
These combined 1,2,4-triazole and quinazoline compounds have also demonstrated anticancer capabilities .
Safety and Hazards
properties
IUPAC Name |
(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h7-8H,1-6,10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXBJOBYHYGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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